1H-benzimidazol-1-yl(2-chloro-5-nitrophenyl)methanone
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Overview
Description
1-(2-Chloro-5-nitrobenzoyl)-1H-1,3-benzodiazole is an organic compound with the molecular formula C13H7ClN4O3 It is a derivative of benzodiazole, characterized by the presence of a chloro and nitro group on the benzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-5-nitrobenzoyl)-1H-1,3-benzodiazole typically involves the condensation of 2-chloro-5-nitrobenzoyl chloride with 1H-1,3-benzodiazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-5-nitrobenzoyl)-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The benzodiazole ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-(2-Amino-5-chlorobenzoyl)-1H-1,3-benzodiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized benzodiazole derivatives.
Scientific Research Applications
1-(2-Chloro-5-nitrobenzoyl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-1H-1,3-benzodiazole is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
- 2-Chloro-5-nitrobenzoic acid
- 1-(2-Chloro-5-nitrobenzoyl)-1H-pyrazole
- 5-Chloro-2-nitrobenzyl alcohol
Comparison: 1-(2-Chloro-5-nitrobenzoyl)-1H-1,3-benzodiazole is unique due to its benzodiazole core, which imparts distinct chemical and biological propertiesThe presence of the benzodiazole ring also differentiates it from 1-(2-chloro-5-nitrobenzoyl)-1H-pyrazole, which has a pyrazole ring instead.
Properties
Molecular Formula |
C14H8ClN3O3 |
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Molecular Weight |
301.68 g/mol |
IUPAC Name |
benzimidazol-1-yl-(2-chloro-5-nitrophenyl)methanone |
InChI |
InChI=1S/C14H8ClN3O3/c15-11-6-5-9(18(20)21)7-10(11)14(19)17-8-16-12-3-1-2-4-13(12)17/h1-8H |
InChI Key |
CBUUUUZPRNVAJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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